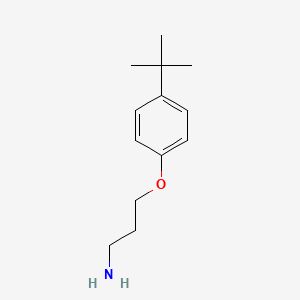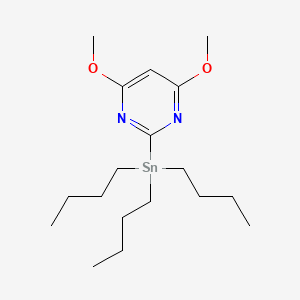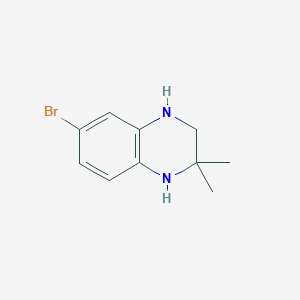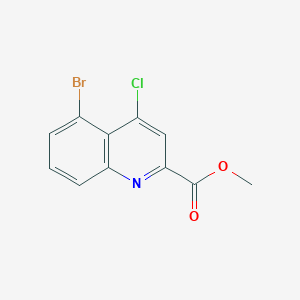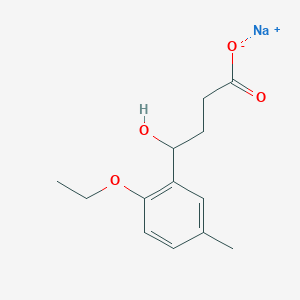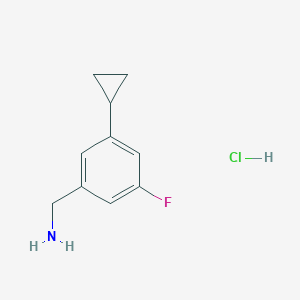
1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN · HCl It is a derivative of methanamine, featuring a cyclopropyl and fluorophenyl group
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Methanamine Introduction: The attachment of a methanamine group to the phenyl ring.
Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride
- 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(3-cyclopropyl-5-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-7(6-12)3-9(5-10)8-1-2-8;/h3-5,8H,1-2,6,12H2;1H |
InChI Key |
DSBGDTWWDSLMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


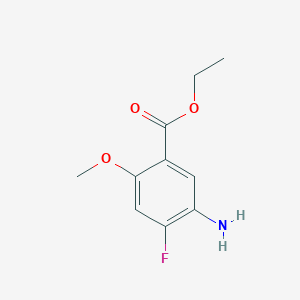
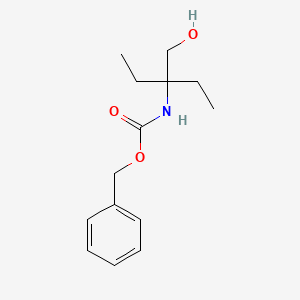


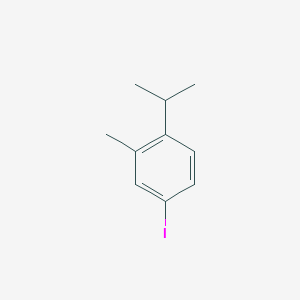
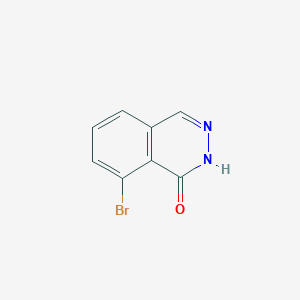
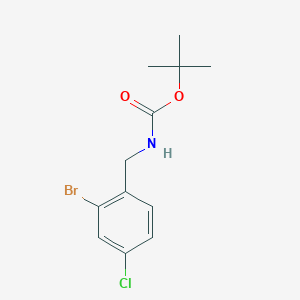
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
